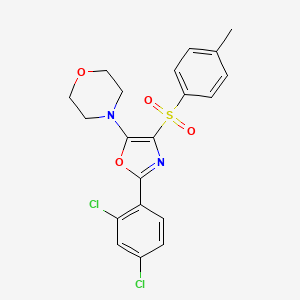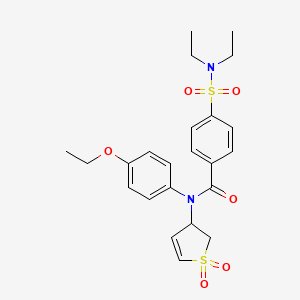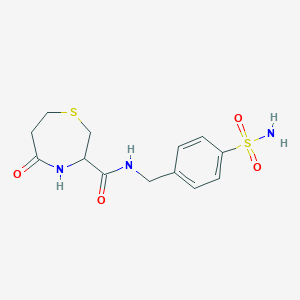![molecular formula C22H15FN4O4S B2869654 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1226436-29-8](/img/no-structure.png)
7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibitors
The benzoxazepine core, found in several kinase inhibitors, has been developed through scalable synthesis processes. These compounds, including mTOR inhibitors, involve complex synthetic routes that incorporate the benzoxazepine core, demonstrating their significance in the development of therapeutic agents (Naganathan et al., 2015).
Vasopressin V2 Receptor Antagonists
Enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 has been achieved via lipase-catalyzed transesterification, illustrating the chemical versatility and potential for targeted therapeutic applications of compounds within this class (Matsubara et al., 2000).
Antipsychotic Agents
Structurally related arylsulfonyl substituted 3-benzazepines have shown promise in the treatment of schizophrenia and other central nervous system (CNS) disorders due to their dopamine and serotonin antagonist activities. This highlights the potential of benzoxazepine derivatives in psychiatric medication development (Howard, 2005).
Medicinal Chemistry Applications
The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines demonstrates the utility of benzoxazepine scaffolds in the synthesis of pharmacologically relevant compounds. This methodology facilitates the construction of chiral tetrasubstituted C‒F stereocenters, underscoring the relevance of benzoxazepines in drug discovery and development (Li et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine' involves the reaction of 4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine with 3-fluorobenzyl chloride followed by treatment with sodium hydride and then reaction with formaldehyde.", "Starting Materials": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine", "3-fluorobenzyl chloride", "Sodium hydride", "Formaldehyde" ], "Reaction": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "The intermediate is then treated with sodium hydride to deprotonate the hydroxyl group and form the corresponding alkoxide.", "Formaldehyde is then added to the reaction mixture to form the final product, 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] } | |
CAS RN |
1226436-29-8 |
Molecular Formula |
C22H15FN4O4S |
Molecular Weight |
450.44 |
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3 |
InChI Key |
WJNRRUKEDCXNEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)
![3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)


![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
![1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2869580.png)
![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)



![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2869589.png)
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)